1-[Bis(4-fluorophenyl)methyl]piperazine

Cannabinoid Receptor Neuropharmacology Binding Affinity

1-[Bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) is an essential synthetic intermediate for calcium channel blockers flunarizine and lomerizine, with Fe-catalyzed routes achieving 89% yield. Unlike unsubstituted benzhydrylpiperazine, its para-fluorine substituents confer selective CB1 receptor binding (Ki=220 nM), enabling research in neuropathic pain and appetite regulation. The difluorinated motif imparts a stable monoclinic crystal habit (space group P21/c, mp 88–92°C) critical for reproducible formulation. Derivatives exhibit AChE inhibition comparable to neostigmine and antiproliferative activity (GI50=4.36 µM). Procure for pharmaceutical R&D and reference standard applications.

Molecular Formula C17H18F2N2
Molecular Weight 288.33 g/mol
CAS No. 27469-60-9
Cat. No. B154382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Bis(4-fluorophenyl)methyl]piperazine
CAS27469-60-9
Synonyms1-[Bis(p-fluorophenyl)methyl]piperazine;  1-(Di-p-fluorobenzhydryl)piperazine;  1-[Bis(4-fluorophenyl)methyl]piperazine;  4-[Bis(4-fluorophenyl)methyl]piperazine;  N-(4,4’-Difluorobenzhydryl)piperazine;  N-(Bis(4-fluorophenyl)methyl)piperazine;  R 19352;  T
Molecular FormulaC17H18F2N2
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
InChIKeyTTXIFFYPVGWLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9): A Key Difluorobenzhydrylpiperazine Scaffold for Drug Discovery and Synthesis


1-[Bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) is a fluorinated benzhydrylpiperazine derivative with the molecular formula C17H18F2N2 and a molecular weight of 288.34 g/mol [1]. This compound serves as a crucial synthetic intermediate in the production of calcium channel blockers such as flunarizine and lomerizine , and its unique para-fluorinated diphenylmethane moiety imparts distinct physicochemical properties including enhanced lipophilicity and specific receptor binding profiles . The crystals exhibit a monoclinic crystal system with space group P21/c, and the dihedral angle between the fluorobenzene rings is approximately 73.4°, contributing to a stable molecular configuration .

Why 1-[Bis(4-fluorophenyl)methyl]piperazine Cannot Be Simply Replaced by Other Benzhydrylpiperazines


Generic substitution of 1-[Bis(4-fluorophenyl)methyl]piperazine with structurally similar benzhydrylpiperazines or unsubstituted diphenylmethylpiperazines fails due to the profound impact of the para-fluorine substituents on biological activity and physicochemical properties. The fluorine atoms increase lipophilicity, modulate electronic effects on the aromatic rings, and alter receptor binding kinetics . For example, while 1-benzhydrylpiperazine (CAS 841-77-0) lacks fluorine atoms and exhibits a different antimicrobial profile, the difluorinated analog demonstrates a CB1 receptor binding affinity (Ki = 220 nM) that is absent in the unsubstituted parent . Furthermore, the fluorine atoms confer a specific monoclinic crystal habit and melting point range (88-92°C) that can affect formulation and purification workflows [1]. The following quantitative evidence demonstrates that these structural differences translate into measurable, procurement-relevant distinctions.

Quantitative Evidence: 1-[Bis(4-fluorophenyl)methyl]piperazine vs. Closest Analogs


CB1 Receptor Binding Affinity: Difluorinated vs. Unsubstituted Benzhydrylpiperazine

1-[Bis(4-fluorophenyl)methyl]piperazine binds to the cannabinoid receptor type 1 (CB1) with a Ki value of 220 nM, demonstrating >1000-fold selectivity over CB2 . In contrast, the unsubstituted benzhydrylpiperazine (1-(diphenylmethyl)piperazine) shows no detectable CB1 binding under comparable assay conditions, indicating that the para-fluorine atoms are critical for receptor engagement [1].

Cannabinoid Receptor Neuropharmacology Binding Affinity

Antiproliferative Activity: 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives vs. Standard Chemotherapeutics

Derivatives of 1-[Bis(4-fluorophenyl)methyl]piperazine demonstrate significant antiproliferative activity. Specifically, a piperazinylacetamide derivative synthesized from this scaffold exhibited a half-maximal growth inhibitory concentration (GI50) of 4.36 µM against cancer cell lines . In a separate study, benzhydrylpiperazine carboxamide derivatives were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. Notably, 4-chlorobenzhydrylpiperazine derivatives showed enhanced cytotoxicity, but the difluorinated scaffold provided a balanced profile of activity and synthetic tractability [1].

Cancer Research Antiproliferative Drug Discovery

Acetylcholinesterase (AChE) Inhibition: 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives vs. Neostigmine

Novel 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives were synthesized and screened for acetylcholinesterase (AChE) inhibition. Several derivatives demonstrated significant AChE inhibitory activity, with some showing comparable or superior efficacy to the standard drug neostigmine [1]. While exact IC50 values are not specified in the abstract, the study indicates that these difluorinated piperazine derivatives are promising leads for Alzheimer's disease therapy [1].

Alzheimer's Disease Acetylcholinesterase Enzyme Inhibition

Synthetic Utility: 1-[Bis(4-fluorophenyl)methyl]piperazine as a Precursor to Flunarizine vs. Alternative Routes

1-[Bis(4-fluorophenyl)methyl]piperazine is a direct precursor to flunarizine, a clinically used calcium channel blocker. A Fe-catalyzed allylation of this compound with (E)-1,3-dichloropropene, followed by reaction with phenylmagnesium halide, yields flunarizine with up to 89% yield [1]. This synthetic route is more efficient and cost-effective than alternative methods that rely on N-cinnamylpiperazine condensation with bis(4-fluorophenyl)chloromethane [2]. Additionally, 1-[Bis(4-fluorophenyl)methyl]piperazine serves as a versatile building block for synthesizing a variety of other benzhydrylpiperazine derivatives with diverse pharmacological activities .

Organic Synthesis Calcium Channel Blockers Pharmaceutical Intermediates

Optimal Research and Industrial Applications for 1-[Bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9)


Development of CB1 Receptor-Targeted Probes and Therapeutics

Given its selective CB1 receptor binding affinity (Ki = 220 nM) , 1-[Bis(4-fluorophenyl)methyl]piperazine is an ideal starting scaffold for designing novel CB1 receptor ligands. This application is particularly relevant for research in neuropathic pain, appetite regulation, and certain neurological disorders where CB1 modulation is implicated. The difluorinated motif is critical for this activity, as the unsubstituted benzhydrylpiperazine shows no binding [1].

Synthesis of Flunarizine and Related Calcium Channel Blockers

This compound is a direct precursor to flunarizine, a clinically used calcium channel blocker for migraine prophylaxis and vertigo . The Fe-catalyzed synthetic route using this intermediate achieves yields up to 89%, offering a cost-effective and scalable method for pharmaceutical production [2]. It is also applicable to the synthesis of other diphenylpiperazine calcium antagonists.

Design of Novel Acetylcholinesterase Inhibitors for Alzheimer's Disease

Derivatives of 1-[Bis(4-fluorophenyl)methyl]piperazine have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, with some showing comparable or superior efficacy to neostigmine [3]. This scaffold provides a valuable template for medicinal chemists aiming to develop new treatments for Alzheimer's disease and other cholinergic deficits.

Exploration of Antiproliferative Agents in Cancer Research

Piperazinylacetamide derivatives based on this scaffold exhibit antiproliferative activity with a GI50 of 4.36 µM against cancer cell lines . The difluorinated benzhydrylpiperazine core can be further functionalized to optimize potency and selectivity against specific cancer types, making it a useful building block for anticancer drug discovery programs.

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